5-Bromo-2-fluorophenacylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-fluorophenacylamine hydrochloride is a chemical compound with the molecular formula C8H8BrClFNO. It is a derivative of phenacylamine, where the phenyl ring is substituted with bromine and fluorine atoms. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluorophenacylamine hydrochloride typically involves the following steps:
Hydrochloride Formation: The final step involves converting the amine to its hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and fluorination reactions, followed by purification steps to ensure high purity and yield. The use of catalysts and specific reaction conditions can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-fluorophenacylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can modify the functional groups on the phenyl ring.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
5-Bromo-2-fluorophenacylamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluorophenacylamine hydrochloride involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can influence the compound’s reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Bromo-2-fluorophenacylamine hydrochloride include:
- 5-Bromo-2-chlorophenacylamine hydrochloride
- 5-Bromo-2-iodophenacylamine hydrochloride
- 5-Fluoro-2-chlorophenacylamine hydrochloride
Uniqueness
What sets this compound apart from these similar compounds is the specific combination of bromine and fluorine substitutions on the phenyl ring. This unique structure can result in distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C8H8BrClFNO |
---|---|
Molecular Weight |
268.51 g/mol |
IUPAC Name |
2-amino-1-(5-bromo-2-fluorophenyl)ethanone;hydrochloride |
InChI |
InChI=1S/C8H7BrFNO.ClH/c9-5-1-2-7(10)6(3-5)8(12)4-11;/h1-3H,4,11H2;1H |
InChI Key |
ZTHIXYIMCCUIRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)CN)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.